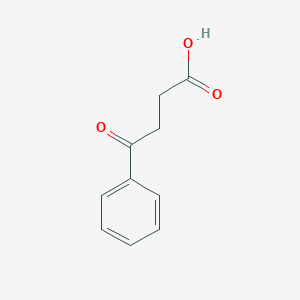

3-Benzoylpropionic acid

Description

3-Benzoylpropionic acid has been reported in Acremonium with data available.

structure in first source

Propriétés

IUPAC Name |

4-oxo-4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c11-9(6-7-10(12)13)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMQLIDDEQAJAGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4062149 | |

| Record name | Benzenebutanoic acid, .gamma.-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light brown crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 3-Benzoylpropionic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19760 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000973 [mmHg] | |

| Record name | 3-Benzoylpropionic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19760 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2051-95-8 | |

| Record name | 3-Benzoylpropionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2051-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoylpropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002051958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Benzoylpropionic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229040 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Benzoylpropionic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51010 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Benzoylpropionic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2092 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenebutanoic acid, .gamma.-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenebutanoic acid, .gamma.-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-benzoylpropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.487 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-BENZOYLPROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UV05GZ4D9Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

An In-depth Technical Guide to 3-Benzoylpropionic Acid (CAS 2051-95-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Benzoylpropionic acid (CAS 2051-95-8), also known as 4-oxo-4-phenylbutanoic acid, is a versatile organic compound with a molecular formula of C₁₀H₁₀O₃. It presents as a white to off-white crystalline solid and serves as a key intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and an exploration of its biological activities, particularly its potential as an anti-inflammatory and analgesic agent. All quantitative data is presented in structured tables for ease of reference, and key experimental workflows are visualized using diagrams.

Chemical and Physical Properties

3-Benzoylpropionic acid is characterized by the presence of both a carboxylic acid and a ketone functional group, contributing to its reactivity and utility in organic synthesis.[1][2] It is soluble in organic solvents like ethanol (B145695) and acetone, with limited solubility in water.[1]

Physical Properties

A summary of the key physical properties of 3-Benzoylpropionic acid is provided in Table 1.

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline solid/powder | [1][3][4][5] |

| Melting Point | 114-117 °C | [6][7] |

| Boiling Point | 359.7 °C at 760 mmHg | [1][8] |

| Density | 1.199 g/cm³ | [1] |

| Vapor Pressure | 8.39E-06 mmHg at 25°C | [1] |

| Flash Point | 185.6 °C | [1] |

| Solubility | Soluble in ethanol and acetone; limited solubility in water. | [1] |

Chemical Identifiers

Table 2 lists the common chemical identifiers for 3-Benzoylpropionic acid.

| Identifier | Value | Source(s) |

| Molecular Formula | C₁₀H₁₀O₃ | [1][8][9] |

| Molecular Weight | 178.18 g/mol | [6][10] |

| IUPAC Name | 4-oxo-4-phenylbutanoic acid | [10][11] |

| CAS Number | 2051-95-8 | [1][6][9] |

| EC Number | 218-135-0 | [6] |

| InChI | InChI=1S/C10H10O3/c11-9(6-7-10(12)13)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,13) | [1][6][8] |

| InChIKey | KMQLIDDEQAJAGJ-UHFFFAOYSA-N | [1][6][8] |

| SMILES | O=C(O)CCC(=O)c1ccccc1 | [6] |

| Synonyms | 3-Benzoylpropanoic acid, 4-Oxo-4-phenylbutyric acid, β-Benzoylpropionic acid | [1][6][10] |

Spectral Data

Spectral data are crucial for the identification and characterization of 3-Benzoylpropionic acid.

| Spectrum Type | Availability | Source(s) |

| ¹H NMR | Spectrum available | [12] |

| ¹³C NMR | Spectrum available | [9] |

| Infrared (IR) | Spectrum available | [4][11][13] |

| Mass Spectrometry (MS) | Spectrum available | [6][11] |

Experimental Protocols

Synthesis of 3-Benzoylpropionic Acid via Friedel-Crafts Acylation

A common and reliable method for the synthesis of 3-Benzoylpropionic acid is the Friedel-Crafts acylation of benzene (B151609) with succinic anhydride (B1165640), using anhydrous aluminum chloride as a catalyst.

Materials:

-

Succinic anhydride

-

Dry, thiophene-free benzene

-

Anhydrous aluminum chloride (powdered)

-

Water

-

Concentrated hydrochloric acid

-

Anhydrous sodium carbonate

-

Activated charcoal

Procedure:

-

In a 2-liter three-necked, round-bottomed flask equipped with a mechanical stirrer and two reflux condensers, place 68 g (0.68 mole) of succinic anhydride and 350 g (4.5 moles) of dry, thiophene-free benzene.

-

With stirring, add 200 g (1.5 moles) of powdered anhydrous aluminum chloride all at once. Hydrogen chloride gas will be evolved, and the mixture will become hot.

-

Heat the mixture in an oil bath and reflux with continued stirring for 30 minutes.

-

Cool the flask in cold water and slowly add 300 cc of water through a dropping funnel.

-

Remove the excess benzene by steam distillation.

-

Pour the hot solution into a 2-liter beaker and allow it to cool. Decant the liquid from the precipitated solid.

-

Acidify the decanted liquid with concentrated hydrochloric acid (approximately 20 cc) to precipitate a portion of the product.

-

The crude acid can be purified by dissolving it in a boiling solution of 75 g of anhydrous sodium carbonate in 500 cc of water.

-

Filter the solution to remove any aluminum hydroxide.

-

Add 4 g of activated charcoal to the hot filtrate, stir for a few minutes, and filter again.

-

Cool the clear filtrate to 50-60°C and carefully acidify with 130 cc of concentrated hydrochloric acid.

-

Cool the mixture to 0°C in an ice-salt bath.

-

Filter the precipitated 3-Benzoylpropionic acid, wash it with cold water, and dry to a constant weight at 40-50°C. The expected yield is 110-115 g (92-95%).

A simplified workflow for this synthesis is depicted below.

Caption: A flowchart illustrating the key steps in the synthesis of 3-Benzoylpropionic acid.

Biological Activity and Signaling Pathways

Recent studies have indicated that 3-Benzoylpropionic acid possesses anti-inflammatory and analgesic properties.[14] Research has shown that it can reduce the production of key inflammatory mediators.

Anti-inflammatory and Analgesic Effects

A study investigating the biological effects of 3-Benzoylpropionic acid demonstrated its potential to mitigate inflammation. The study reported a significant reduction in cell migration and the levels of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in an inflammatory model.[14] These findings suggest that 3-Benzoylpropionic acid may exert its anti-inflammatory effects by inhibiting pathways involved in the production of these pro-inflammatory molecules. The analgesic effects were also observed, indicating its potential as a therapeutic agent for pain and inflammation.[14]

Based on these findings, a plausible signaling pathway for the anti-inflammatory action of 3-Benzoylpropionic acid is proposed below. This pathway is hypothetical and requires further experimental validation.

Caption: A diagram showing the proposed mechanism of anti-inflammatory action of 3-Benzoylpropionic acid.

Safety and Handling

3-Benzoylpropionic acid is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6][10][13]

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It should be stored in a dry, cool, and well-ventilated place, with the container tightly closed.[6]

Conclusion

3-Benzoylpropionic acid is a valuable chemical intermediate with well-defined physical and chemical properties. Its synthesis is achievable through established organic chemistry protocols. Furthermore, emerging research on its biological activities, particularly its anti-inflammatory and analgesic potential, opens new avenues for its application in drug discovery and development. This guide provides core technical information to support further research and development involving this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. CAS 2051-95-8: 3-Benzoylpropionic acid | CymitQuimica [cymitquimica.com]

- 3. alfa-industry.com [alfa-industry.com]

- 4. 3-BENZOYLPROPIONIC ACID(2051-95-8) IR Spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. 3-BENZOYLPROPIONIC ACID(2051-95-8) MS [m.chemicalbook.com]

- 7. 3-ベンゾイルプロピオン酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 3-Benzoylpropionic acid | CAS#:2051-95-8 | Chemsrc [chemsrc.com]

- 9. 3-BENZOYLPROPIONIC ACID(2051-95-8) 13C NMR [m.chemicalbook.com]

- 10. 3-Benzoylpropionic acid [chembk.com]

- 11. 3-Benzoylpropionic acid | C10H10O3 | CID 72871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. 3-Benzoylpropionic acid, 98% | Fisher Scientific [fishersci.ca]

- 14. 105790250 [thermofisher.com]

An In-depth Technical Guide to the Physicochemical Characteristics of 4-Oxo-4-phenylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxo-4-phenylbutanoic acid, also known as 3-benzoylpropionic acid, is a keto-carboxylic acid of significant interest in medicinal chemistry and organic synthesis. Its bifunctional nature, possessing both a ketone and a carboxylic acid moiety, makes it a versatile precursor for the synthesis of a variety of heterocyclic compounds and a valuable intermediate in the development of pharmaceutical agents. This technical guide provides a comprehensive overview of the core physicochemical characteristics of 4-Oxo-4-phenylbutanoic acid, detailed experimental protocols for their determination, and insights into its synthesis and biological relevance.

Core Physicochemical Properties

A summary of the key physicochemical properties of 4-Oxo-4-phenylbutanoic acid is presented below. It is important to note that while some values are experimentally determined, others are predicted or estimated based on computational models.

| Property | Value | Source |

| IUPAC Name | 4-Oxo-4-phenylbutanoic acid | [1] |

| Synonyms | 3-Benzoylpropionic acid, 4-Oxo-4-phenylbutyric acid | [2][3] |

| CAS Number | 2051-95-8 | [1] |

| Molecular Formula | C₁₀H₁₀O₃ | [1] |

| Molecular Weight | 178.187 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | 112–114 °C | [4] |

| Boiling Point | Predicted: 314.4 ± 21.0 °C at 760 mmHg | |

| Density | Predicted: 1.212 ± 0.06 g/cm³ | |

| pKa (acidic) | Predicted: 2.53 ± 0.54 | |

| Solubility | Soluble in 5% NaOH and 5% NaHCO₃ solutions. Moderately soluble in water, with solubility influenced by pH and temperature. More readily soluble in organic solvents. | [5][6] |

| LogP (Octanol-Water Partition Coefficient) | Predicted: 1.2 | [5] |

Experimental Protocols

Accurate determination of physicochemical properties is crucial for the successful application of a compound in research and development. The following sections detail the methodologies for key experimental procedures.

Synthesis via Friedel-Crafts Acylation

4-Oxo-4-phenylbutanoic acid is commonly synthesized via the Friedel-Crafts acylation of benzene (B151609) with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃)[4].

Experimental Workflow for Synthesis

Caption: Workflow for the synthesis of 4-Oxo-4-phenylbutanoic acid.

Methodology:

-

Reaction Setup: Anhydrous aluminum chloride is suspended in a suitable solvent (e.g., nitrobenzene (B124822) or an excess of benzene) in a reaction vessel equipped with a stirrer, condenser, and dropping funnel. The mixture is cooled in an ice bath.

-

Addition of Reactants: A solution of succinic anhydride in the solvent is added dropwise to the cooled suspension with constant stirring.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated (e.g., refluxed) for a specific period to ensure the completion of the reaction.

-

Work-up: The reaction mixture is cooled and then poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: The product is extracted from the aqueous layer using a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: The organic layer is washed, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent, such as water or a mixture of organic solvents[4].

Melting Point Determination

The melting point is a critical indicator of purity.

Experimental Workflow for Melting Point Determination

Caption: General workflow for determining the melting point of a solid.

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline 4-Oxo-4-phenylbutanoic acid is finely powdered.

-

Capillary Loading: A capillary tube is sealed at one end and the powdered sample is packed into the tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

-

Data Recording: The temperature at which the first liquid appears (T_initial) and the temperature at which the entire sample becomes a clear liquid (T_final) are recorded. A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound[7].

Solubility Determination

The solubility of 4-Oxo-4-phenylbutanoic acid in various solvents is determined to understand its behavior in different media.

Methodology (Qualitative):

-

Solvent Addition: To a small, known amount of 4-Oxo-4-phenylbutanoic acid (e.g., 10 mg) in a test tube, a small volume of the solvent (e.g., 1 mL) is added.

-

Observation: The mixture is agitated, and the solubility is observed at room temperature. The compound is classified as soluble, partially soluble, or insoluble[5].

-

pH-Dependent Solubility: For aqueous solutions, the solubility is tested in water, 5% aqueous NaOH, and 5% aqueous NaHCO₃. Solubility in basic solutions indicates the presence of an acidic functional group[5].

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of the carboxylic acid group.

Methodology (Potentiometric Titration):

-

Solution Preparation: A known concentration of 4-Oxo-4-phenylbutanoic acid is dissolved in a suitable solvent, often a mixture of water and a co-solvent like ethanol (B145695) or methanol (B129727) to ensure solubility.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

-

pH Measurement: The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized[8].

Spectral Data

While a comprehensive, publicly available database of assigned spectra for 4-Oxo-4-phenylbutanoic acid is limited, the expected spectral features can be predicted based on its structure. Researchers should obtain and interpret their own spectral data for confirmation.

-

¹H NMR: Expected signals would include aromatic protons in the phenyl group, and two methylene (B1212753) groups in the butanoic acid chain. The chemical shifts of the methylene protons adjacent to the carbonyl group and the carboxylic acid would be deshielded.

-

¹³C NMR: Characteristic signals would be observed for the carbonyl carbons of the ketone and the carboxylic acid, the aromatic carbons, and the two methylene carbons. The carbonyl carbons would appear at the downfield end of the spectrum.

-

IR Spectroscopy: Key absorption bands would be expected for the C=O stretching of the ketone and the carboxylic acid, the O-H stretching of the carboxylic acid (broad), and C-H and C=C stretching of the aromatic ring.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (178.187 g/mol ), along with characteristic fragmentation patterns.

Biological Relevance and Signaling Pathways

Derivatives of 4-Oxo-4-phenylbutanoic acid have shown promising biological activities, including antibacterial and anticancer properties. For instance, certain esters of this acid have been found to inhibit the enzyme 1,4-dihydroxy-2-naphthoate synthase (MenB), a key enzyme in the menaquinone (Vitamin K₂) biosynthesis pathway in bacteria such as Staphylococcus aureus. Inhibition of this pathway disrupts the bacterial electron transport chain, leading to an antibacterial effect.

Menaquinone Biosynthesis Pathway Inhibition

Caption: Inhibition of the menaquinone biosynthesis pathway in bacteria.

Conclusion

4-Oxo-4-phenylbutanoic acid is a valuable compound with well-defined physicochemical properties that make it a useful building block in synthetic and medicinal chemistry. This guide has provided a detailed overview of its key characteristics, standardized methodologies for their determination, and insights into its synthesis and biological importance. The information presented herein is intended to support researchers, scientists, and drug development professionals in their work with this versatile molecule. It is recommended that experimental values be determined for specific applications to ensure accuracy and reproducibility.

References

- 1. 4-OXO-4-PHENYLBUTANOIC ACID | CAS 2051-95-8 [matrix-fine-chemicals.com]

- 2. 2051-95-8 | 2629-1-33 | 4-Oxo-4-phenylbutanoic acid | SynQuest Laboratories [synquestlabs.com]

- 3. 4-Oxo-4-phenylbutanoic acid | CymitQuimica [cymitquimica.com]

- 4. mdpi.com [mdpi.com]

- 5. 3-Oxo-4-phenylbutanoic acid | C10H10O3 | CID 11321278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. benchchem.com [benchchem.com]

3-Benzoylpropionic acid structural formula and molecular weight

An In-depth Technical Guide to 3-Benzoylpropionic Acid

This technical guide provides a comprehensive overview of 3-Benzoylpropionic acid, including its chemical structure, molecular weight, physicochemical properties, synthesis protocols, and applications, tailored for researchers, scientists, and professionals in drug development.

Core Compound Identity

3-Benzoylpropionic acid, systematically named 4-oxo-4-phenylbutanoic acid, is a keto-carboxylic acid. It is characterized by a butyric acid backbone with a phenyl ketone substituent at the 4-position.[1]

Structural Formula:

-

Linear Formula: C₆H₅COCH₂CH₂COOH[3]

-

InChI: InChI=1S/C10H10O3/c11-9(6-7-10(12)13)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,13)[1][4]

Molecular Weight:

The molecular weight of 3-Benzoylpropionic acid is 178.18 g/mol .[1][2][3][5]

Physicochemical Data

The key physicochemical properties of 3-Benzoylpropionic acid are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 2051-95-8 | [2][3][4][5] |

| Appearance | White to cream crystalline powder | [4][5] |

| Melting Point | 114-117 °C | [6] |

| Solubility | Soluble in organic solvents like ethanol (B145695) and acetone; limited solubility in water. | [4] |

| pKa (Predicted) | 4.53 ± 0.17 | [5] |

Synthesis and Experimental Protocols

The most common laboratory synthesis of 3-Benzoylpropionic acid is through the Friedel-Crafts acylation of benzene (B151609) with succinic anhydride (B1165640), using anhydrous aluminum chloride as a catalyst.[7][8] This reaction is a classic example of electrophilic aromatic substitution.

Experimental Protocol: Friedel-Crafts Acylation

This section details a standard procedure for the synthesis of 3-Benzoylpropionic acid.

Materials:

-

Succinic anhydride

-

Dry, thiophene-free benzene

-

Anhydrous aluminum chloride (powdered)

-

Concentrated hydrochloric acid

-

Anhydrous sodium carbonate

-

Activated charcoal

-

Water

Equipment:

-

Three-necked round-bottom flask

-

Reflux condensers

-

Mechanical stirrer

-

Dropping funnel

-

Heating mantle or oil bath

-

Steam distillation apparatus

-

Suction filtration assembly (Büchner funnel and flask)

-

Beakers

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a stirrer and reflux condensers, combine 5 g of succinic anhydride and 4.5 mL of dry benzene.

-

Catalyst Addition: With continuous stirring, add 6.67 g of anhydrous aluminum chloride to the flask all at once.

-

Reaction: Heat the mixture to reflux using an oil bath and maintain reflux with stirring for 30 minutes.

-

Hydrolysis: Cool the reaction flask in an ice-water bath. Slowly and cautiously add 300 mL of water through a dropping funnel to decompose the aluminum chloride complex.

-

Benzene Removal: Remove the excess benzene by steam distillation.

-

Crude Product Isolation: Transfer the hot mixture to a beaker. The crude 3-Benzoylpropionic acid will separate as an oil that solidifies upon cooling. Collect the solid by filtration.

-

Purification:

-

Dissolve the crude product in a boiling solution of 75 g of anhydrous sodium carbonate in 500 mL of water.

-

Add 4 g of activated charcoal to the hot solution, stir for several minutes to decolorize, and then filter the hot solution by suction.

-

Cool the clear filtrate and carefully acidify it with concentrated hydrochloric acid to precipitate the purified 3-Benzoylpropionic acid.

-

-

Final Product Collection: Collect the purified crystalline product by suction filtration, wash with cold water, and air dry.

Applications in Research and Drug Development

3-Benzoylpropionic acid is a valuable building block in organic synthesis due to its bifunctional nature (a ketone and a carboxylic acid).

-

Intermediate in Synthesis: It is widely used as an intermediate for the preparation of more complex organic compounds, including pharmaceuticals and agrochemicals.[4][9]

-

Pharmaceutical Precursor: It serves as a key precursor in the synthesis of various therapeutic drugs.[8]

-

Chemical Reagent: It has been employed as a reagent for protecting alcohols as keto esters and in oligonucleotide synthesis.[5][6][9] It has also been investigated for its potential as a fungicide.[9]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis and purification of 3-Benzoylpropionic acid.

Caption: Workflow for the synthesis and purification of 3-Benzoylpropionic acid.

References

- 1. 3-Benzoylpropionic acid | C10H10O3 | CID 72871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. CAS-2051-95-8, 3-Benzoyl Propionic Acid Manufacturers, Suppliers & Exporters in India | 022475 [cdhfinechemical.com]

- 4. CAS 2051-95-8: 3-Benzoylpropionic acid | CymitQuimica [cymitquimica.com]

- 5. 3-BENZOYLPROPIONIC ACID | 2051-95-8 [chemicalbook.com]

- 6. 3-Benzoylpropanoic acid, 99% 2051-95-8 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Microwave Induced Synthesis Of β Benzoyl Propionic Acid And Their [quickcompany.in]

- 9. 3-Benzoylpropionic Acid CAS No : 2051-95-8 - Kavya Pharma [kavyapharma.com]

An In-depth Technical Guide to the Solubility of 3-Benzoylpropionic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-benzoylpropionic acid in various organic solvents. The document is designed to be a practical resource for laboratory work, offering quantitative data where available, detailed experimental protocols for solubility determination, and visual representations of these workflows.

Core Topic: Solubility of 3-Benzoylpropionic Acid

3-Benzoylpropionic acid (4-oxo-4-phenylbutanoic acid) is a keto-carboxylic acid with the chemical formula C₁₀H₁₀O₃. Its structure, featuring both a polar carboxylic acid group and a larger, less polar benzoyl group, results in varied solubility across different organic solvents. Understanding its solubility is crucial for applications in organic synthesis, pharmaceutical formulation, and analytical chemistry.

Quantitative and Qualitative Solubility Data

The solubility of 3-benzoylpropionic acid has been documented in several common organic solvents. While precise quantitative data is not available for all solvents in the public domain, existing data and qualitative descriptions provide a strong basis for experimental work.

| Solvent | Chemical Formula | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 200 mg/mL[1][2] | High solubility, ultrasonic assistance may be required. |

| Methanol | CH₃OH | Slightly Soluble[3] | Expected to be a good solvent due to the potential for hydrogen bonding with the carboxylic acid group. |

| Ethanol | C₂H₅OH | Soluble[4] | Similar to methanol, ethanol's polar nature and ability to hydrogen bond facilitate dissolution. |

| Acetone | (CH₃)₂CO | Soluble[4] | A polar aprotic solvent capable of dissolving both the polar and nonpolar parts of the molecule. |

| Ethyl Acetate | CH₃COOC₂H₅ | Slightly Soluble[3] | A moderately polar solvent; solubility is present but may be limited. |

| Chloroform | CHCl₃ | Slightly Soluble[3] | A less polar solvent, indicating that the polarity of the carboxylic acid group limits solubility. |

| Dichloromethane | CH₂Cl₂ | Soluble | A common solvent for organic compounds, expected to dissolve 3-benzoylpropionic acid. |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is fundamental to chemical research and development. The following are detailed methodologies for key experimental techniques used to quantify the solubility of a solid compound like 3-benzoylpropionic acid in an organic solvent.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility.[5] It relies on the direct measurement of the mass of the solute dissolved in a known mass or volume of a saturated solution.

Protocol:

-

Sample Preparation: Add an excess amount of 3-benzoylpropionic acid to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel (e.g., a shaker flask).

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed. The presence of undissolved solid is essential.

-

Separation: Allow the undissolved solid to settle. Carefully extract a known volume of the supernatant, ensuring no solid particles are transferred. This can be achieved by filtration through a syringe filter compatible with the organic solvent.

-

Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed, dry container (e.g., an evaporating dish or a vial).

-

Drying: Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of 3-benzoylpropionic acid to avoid decomposition.

-

Weighing: Once the solvent is completely removed, weigh the container with the dried solute.

-

Calculation: The solubility is calculated by subtracting the initial weight of the container from the final weight to determine the mass of the dissolved 3-benzoylpropionic acid. This mass is then expressed in the desired units (e.g., g/L, mg/mL).

UV/Vis Spectroscopic Method

This method is suitable for compounds that absorb ultraviolet or visible light and offers a higher throughput than the gravimetric method. A calibration curve is first established to relate absorbance to concentration.

Protocol:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of 3-benzoylpropionic acid of known concentrations in the chosen organic solvent.

-

Calibration Curve Generation:

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for 3-benzoylpropionic acid using a UV/Vis spectrophotometer. The solvent used for the standards should be used as the blank.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear in the concentration range of interest (Beer-Lambert Law).

-

-

Saturated Solution Preparation: Prepare a saturated solution of 3-benzoylpropionic acid in the same solvent as described in the gravimetric method (steps 1 and 2).

-

Sample Preparation and Dilution:

-

After equilibration, filter the saturated solution to remove any undissolved solid.

-

Accurately dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

-

Absorbance Measurement: Measure the absorbance of the diluted solution at the λmax.

-

Concentration Determination: Use the calibration curve to determine the concentration of the diluted solution from its absorbance.

-

Solubility Calculation: Calculate the concentration of the original saturated solution by accounting for the dilution factor.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and specific method for determining solubility, particularly in complex mixtures or for compounds with low solubility. Similar to the spectroscopic method, it requires the generation of a calibration curve.

Protocol:

-

HPLC Method Development: Develop a suitable HPLC method for the analysis of 3-benzoylpropionic acid. This includes selecting an appropriate column, mobile phase, flow rate, and detection wavelength.

-

Preparation of Standard Solutions: Prepare a series of standard solutions of 3-benzoylpropionic acid of known concentrations in the mobile phase or a compatible solvent.

-

Calibration Curve Generation:

-

Inject a fixed volume of each standard solution into the HPLC system.

-

Record the peak area corresponding to 3-benzoylpropionic acid.

-

Plot a graph of peak area versus concentration to create a calibration curve.

-

-

Saturated Solution Preparation: Prepare a saturated solution of 3-benzoylpropionic acid in the desired organic solvent as described in the gravimetric method (steps 1 and 2).

-

Sample Preparation and Dilution:

-

Filter the saturated solution to remove undissolved solid.

-

Accurately dilute a known volume of the filtered saturated solution with the mobile phase or a compatible solvent to a concentration within the calibration curve's range.

-

-

HPLC Analysis: Inject the diluted sample into the HPLC system and record the peak area for 3-benzoylpropionic acid.

-

Concentration Determination: Determine the concentration of the diluted sample from its peak area using the calibration curve.

-

Solubility Calculation: Calculate the concentration of the original saturated solution by applying the dilution factor.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Gravimetric Method for Solubility Determination.

Caption: UV/Vis Spectroscopic Method Workflow.

Caption: HPLC Method for Solubility Determination.

References

- 1. d-nb.info [d-nb.info]

- 2. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

- 3. 3-BENZOYLPROPIONIC ACID price,buy 3-BENZOYLPROPIONIC ACID - chemicalbook [chemicalbook.com]

- 4. CAS 2051-95-8: 3-Benzoylpropionic acid | CymitQuimica [cymitquimica.com]

- 5. dspace.mit.edu [dspace.mit.edu]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Benzoylpropionic acid, a versatile organic compound, and its structurally and functionally related compounds, Fenbufen and Ketoprofen. This document details their synonyms, physicochemical properties, synthesis, and biological activities, with a focus on their roles as non-steroidal anti-inflammatory drugs (NSAIDs). Detailed experimental protocols for synthesis, analysis, and biological evaluation are provided to support researchers in their laboratory work.

Chemical Identity and Synonyms

3-Benzoylpropionic acid and its related compounds are known by various names in scientific literature and commercial products. A comprehensive list of synonyms is crucial for accurate identification and literature searches.

Table 1: Synonyms of 3-Benzoylpropionic Acid and Related Compounds

| Compound | Synonyms |

| 3-Benzoylpropionic acid | 4-Oxo-4-phenylbutanoic acid, 3-Benzoylpropanoic acid, β-Benzoylpropionic acid, Benzenebutanoic acid, γ-oxo-, 4-Phenyl-4-oxobutanoic acid[1][2] |

| Fenbufen | 4-(4-Biphenylyl)-4-oxobutanoic acid, γ-Oxo-[1,1′-biphenyl]-4-butanoic acid, 3-(4-Biphenylcarbonyl)propionic acid[3][4] |

| Ketoprofen | 2-(3-Benzoylphenyl)propanoic acid, 3-Benzoyl-α-methylbenzeneacetic acid, (±)-2-(3-Benzoylphenyl)propionic acid[5] |

Physicochemical Properties

The physicochemical properties of these compounds are essential for their handling, formulation, and understanding their pharmacokinetic profiles.

Table 2: Physicochemical Properties of 3-Benzoylpropionic Acid and Related Compounds

| Property | 3-Benzoylpropionic acid | Fenbufen | Ketoprofen |

| Molecular Formula | C₁₀H₁₀O₃[1][2] | C₁₆H₁₄O₃[3][4] | C₁₆H₁₄O₃[5] |

| Molecular Weight | 178.18 g/mol [1] | 254.28 g/mol [3] | 254.28 g/mol [5][6] |

| Melting Point | 114-117 °C[7][8] | 184-187 °C[9][10] | 94 °C[5] |

| Boiling Point | ~270.41 °C (rough estimate)[7] | ~357.5 °C (rough estimate)[9][10] | Not available |

| Solubility | Slightly soluble in chloroform, ethyl acetate, and methanol.[7] | Soluble in glacial acetic acid, ethanol, chloroform, ether, and propylene (B89431) glycol; almost insoluble in water.[9] | 51 mg/L in water at 22 °C.[5] |

| pKa | ~4.53 (Predicted)[7] | Not available | Not available |

Spectral Data

Spectral data are critical for the structural elucidation and quality control of these compounds.

Table 3: Key Spectral Data for 3-Benzoylpropionic Acid and Related Compounds

| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) | IR (cm⁻¹) | Mass Spectrum (m/z) |

| 3-Benzoylpropionic acid | δ 2.8 (t, 2H), 3.3 (t, 2H), 7.4-7.6 (m, 3H), 7.9-8.0 (m, 2H), 12.1 (s, 1H) | δ 28.1, 33.2, 128.3, 128.8, 133.5, 136.5, 178.9, 197.8 | 3300-2500 (O-H), 1710 (C=O, acid), 1680 (C=O, ketone), 1600, 1450 (C=C, aromatic) | 178 (M+), 105 (C₆H₅CO)⁺, 77 (C₆H₅)⁺ |

| Fenbufen | δ 2.8 (t, 2H), 3.3 (t, 2H), 7.3-7.8 (m, 9H), 12.1 (s, 1H) | δ 28.2, 33.4, 127.2, 128.4, 128.9, 129.1, 135.2, 139.9, 145.8, 178.8, 197.5 | 3300-2500 (O-H), 1705 (C=O, acid), 1675 (C=O, ketone), 1605, 1485 (C=C, aromatic) | 254 (M+), 181 ([C₁₂H₉CO]⁺), 152 ([C₁₂H₈]⁺) |

| Ketoprofen | δ 1.5 (d, 3H), 3.8 (q, 1H), 7.3-7.8 (m, 9H), 12.5 (s, 1H) | δ 18.5, 45.2, 128.4, 128.6, 129.3, 130.1, 131.8, 132.6, 137.8, 138.1, 179.8, 196.4 | 3300-2500 (O-H), 1730 (C=O, acid), 1695 (C=O, ketone), 1655, 1595 (C=C, aromatic) | 254 (M+), 209 ([M-COOH]⁺), 105 (C₆H₅CO)⁺, 77 (C₆H₅)⁺ |

Note: Spectral data are approximate and may vary depending on the solvent and instrument used.

Synthesis and Experimental Protocols

This section provides detailed protocols for the synthesis and analysis of 3-Benzoylpropionic acid and its related compounds, as well as for evaluating their biological activity.

Synthesis Protocols

This protocol is adapted from a standard Friedel-Crafts acylation reaction.[11][12]

References

- 1. 3-Benzoylpropionic acid | C10H10O3 | CID 72871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 2051-95-8: 3-Benzoylpropionic acid | CymitQuimica [cymitquimica.com]

- 3. Fenbufen | C16H14O3 | CID 3335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Fenbufen [webbook.nist.gov]

- 5. Ketoprofen | C16H14O3 | CID 3825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ketoprofen, (R)- | C16H14O3 | CID 180540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Benzoylpropionic acid [chembk.com]

- 8. 3-BENZOYLPROPIONIC ACID | 2051-95-8 [chemicalbook.com]

- 9. Fenbufen [chembk.com]

- 10. 36330-85-5 CAS MSDS (Fenbufen) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. Page loading... [guidechem.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Discovery and History of β-Benzoylpropionic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and historical development of β-benzoylpropionic acid, a significant keto acid in organic synthesis. The document details the seminal synthetic methodologies, presents quantitative data in a structured format, and includes visualizations of key chemical pathways and experimental workflows.

Discovery and Historical Context

The discovery of β-benzoylpropionic acid is intrinsically linked to the development of the Friedel-Crafts reaction, a cornerstone of organic chemistry for the formation of carbon-carbon bonds to an aromatic ring. While Charles Friedel and James Crafts first reported their eponymous reaction in 1877, the first documented synthesis of β-benzoylpropionic acid was achieved by E. Burcker in 1882 [1][2].

Burcker's pioneering work involved the reaction of benzene (B151609) with succinic anhydride (B1165640) in the presence of aluminum chloride, a classic example of a Friedel-Crafts acylation. His initial experiments laid the groundwork for what would become the most common and efficient method for preparing this compound. In his 1882 publication in Annales de Chimie et de Physique, Burcker described heating a mixture of benzene and succinic acid with anhydrous aluminum chloride, observing a vigorous reaction with the evolution of hydrogen chloride gas[2]. The resulting product was identified as β-benzoylpropionic acid, with a reported melting point of 116 °C[2].

Over the subsequent decades, β-benzoylpropionic acid gained importance as a versatile intermediate in the synthesis of more complex molecules. Notably, it is a key starting material in the Haworth synthesis for the preparation of polycyclic aromatic hydrocarbons. This multi-step process, which begins with the Friedel-Crafts acylation of an arene with succinic anhydride, highlights the utility of β-aroylpropionic acids in building complex carbocyclic frameworks.

Primary Synthesis: Friedel-Crafts Acylation

The most established and widely used method for the synthesis of β-benzoylpropionic acid remains the Friedel-Crafts acylation of benzene with succinic anhydride, catalyzed by a Lewis acid, typically aluminum chloride. A highly refined and reliable procedure for this synthesis was published in Organic Syntheses in 1933 by L. F. Somerville and C. F. H. Allen, which has become a standard laboratory preparation[1].

Experimental Protocol: The Somerville and Allen Procedure (1933)

This procedure provides a high yield of pure β-benzoylpropionic acid.

Reaction Scheme:

Caption: Friedel-Crafts Acylation of Benzene with Succinic Anhydride.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles |

| Succinic Anhydride | 100.07 | 68 | 0.68 |

| Benzene (dry, thiophene-free) | 78.11 | 350 | 4.5 |

| Anhydrous Aluminum Chloride | 133.34 | 200 | 1.5 |

Procedure:

-

In a 2-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer and two reflux condensers, place 68 g (0.68 mole) of succinic anhydride and 350 g (4.5 moles) of dry, thiophene-free benzene.

-

Start the stirrer and add 200 g (1.5 moles) of powdered, anhydrous aluminum chloride all at once. A vigorous evolution of hydrogen chloride gas will occur, and the mixture will become hot.

-

Heat the mixture in an oil bath and reflux with continued stirring for 30 minutes.

-

Cool the flask in cold water and slowly add 300 mL of water through a dropping funnel inserted in one of the condensers.

-

Remove the excess benzene by steam distillation.

-

Pour the hot solution into a 2-liter beaker. Upon cooling, the crude β-benzoylpropionic acid separates as an oil that soon solidifies.

-

Cool the mixture to 0 °C, collect the solid by filtration, and wash with a cold mixture of 50 mL of concentrated hydrochloric acid and 150 mL of water, followed by 200 mL of cold water.

-

Dissolve the crude acid in a solution of 75 g of anhydrous sodium carbonate in 500 mL of water by boiling for 15 minutes.

-

Filter the solution by suction to remove any aluminum hydroxide, washing the filter cake with two 50-mL portions of hot water.

-

Add 4 g of activated charcoal to the hot filtrate, stir for three to four minutes, and filter with suction.

-

Transfer the clear, colorless filtrate to a 2-liter beaker, cool to 50–60 °C, and carefully acidify with 130 mL of concentrated hydrochloric acid.

-

Cool the mixture to 0 °C in an ice-salt bath.

-

Filter the precipitated β-benzoylpropionic acid, wash well with water, and dry to a constant weight at 40–50 °C.

Quantitative Data:

| Parameter | Value |

| Yield | 110–115 g (92–95%) |

| Melting Point | 114–115 °C |

| Appearance | Colorless crystals |

Experimental Workflow

Caption: Workflow for the Synthesis of β-Benzoylpropionic Acid.

Alternative Historical Synthetic Routes

Prior to the optimization of the Friedel-Crafts acylation, several other methods for the synthesis of β-benzoylpropionic acid were reported. While generally less efficient, they are of historical importance and demonstrate the variety of synthetic strategies explored by early organic chemists.

Reduction of Benzoylacrylic Acid

β-Benzoylacrylic acid can be reduced to β-benzoylpropionic acid. This method is noted in the "Discussion" section of the 1933 Organic Syntheses procedure for β-benzoylpropionic acid[1]. The synthesis of β-benzoylacrylic acid itself can be achieved via a Friedel-Crafts reaction between benzene and maleic anhydride[3].

Ketonic Hydrolysis of Benzoylsuccinic Ester

Another early method is the ketonic hydrolysis of benzoylsuccinic ester. This reaction was reported by von Pechmann in 1882 [1]. This approach involves the cleavage of the ester group and decarboxylation to yield the desired keto acid.

Synthesis from Cinnamic Aldehyde

A more complex, multi-component synthesis involves the prolonged heating of cinnamic aldehyde with hydrocyanic acid, hydrochloric acid, and water[1]. This method, while historically noted, is less practical due to the use of highly toxic reagents and likely lower yields.

From Phenylbromoparaconic Acid

The heating of phenylbromoparaconic, phenylbromoisoparaconic, or γ-phenyl-β,γ-dibromobutyric acids with water has also been reported as a route to β-benzoylpropionic acid[1].

Comparison of Synthetic Methodologies

The following table summarizes the key aspects of the different historical synthetic routes for β-benzoylpropionic acid.

| Method | Key Reagents | Discoverer/Key Publication | Year | Reported Yield | Reported Melting Point (°C) |

| Friedel-Crafts Acylation | Benzene, Succinic Anhydride, AlCl₃ | E. Burcker | 1882 | Not specified | 116 |

| Friedel-Crafts Acylation (Optimized) | Benzene, Succinic Anhydride, AlCl₃ | Somerville & Allen | 1933 | 92-95% | 114-115 |

| Reduction of Benzoylacrylic Acid | Benzoylacrylic Acid, Reducing Agent | - | - | - | - |

| Ketonic Hydrolysis | Benzoylsuccinic Ester, Acid/Base | von Pechmann | 1882 | - | - |

| From Cinnamic Aldehyde | Cinnamic Aldehyde, HCN, HCl, H₂O | - | - | - | - |

Modern Synthetic Approaches

While the classical Friedel-Crafts acylation remains a robust method, modern adaptations have focused on improving reaction conditions, reducing environmental impact, and increasing efficiency.

Microwave-Assisted Synthesis

Microwave-induced organic synthesis (MIOS) has been applied to the Friedel-Crafts acylation of benzene with succinic anhydride[4]. This method significantly reduces reaction times from hours to minutes and can lead to improved yields by minimizing side reactions[4]. The process typically involves the same reagents as the conventional method but utilizes microwave irradiation for rapid heating[4].

Conclusion

The history of β-benzoylpropionic acid is a testament to the enduring power of the Friedel-Crafts reaction. From its initial discovery by E. Burcker in the late 19th century to the highly optimized procedures of the 20th century and the modern, more sustainable methods of today, the synthesis of this key keto acid has evolved significantly. For researchers and drug development professionals, a thorough understanding of these historical and contemporary synthetic routes provides a valuable context for the utilization of β-benzoylpropionic acid and its derivatives in the creation of novel and complex molecules.

References

Spectroscopic Profile of 3-Benzoylpropionic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Benzoylpropionic acid (CAS No: 2051-95-8), a compound of interest in various chemical and pharmaceutical research domains. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for obtaining such spectra.

Spectroscopic Data Summary

The spectroscopic data for 3-Benzoylpropionic acid has been compiled from various spectral databases. The key quantitative information is summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |

| ~8.0 | m | 2H | Aromatic (ortho to C=O) | CDCl₃ |

| ~7.6 | m | 1H | Aromatic (para to C=O) | CDCl₃ |

| ~7.5 | m | 2H | Aromatic (meta to C=O) | CDCl₃ |

| 3.33 | t | 2H | -CH₂-C=O | CDCl₃ |

| 2.83 | t | 2H | -CH₂-COOH | CDCl₃ |

| 11.5 (approx.) | br s | 1H | -COOH | DMSO-d₆ |

Note: The carboxylic acid proton may not always be observed in CDCl₃ or may appear as a very broad singlet.

¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment | Solvent |

| 197.8 | C=O (ketone) | CDCl₃ |

| 178.9 | C=O (carboxylic acid) | CDCl₃ |

| 136.6 | Aromatic (quaternary) | CDCl₃ |

| 133.4 | Aromatic (para) | CDCl₃ |

| 128.7 | Aromatic (meta) | CDCl₃ |

| 128.1 | Aromatic (ortho) | CDCl₃ |

| 33.5 | -CH₂-C=O | CDCl₃ |

| 28.1 | -CH₂-COOH | CDCl₃ |

Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (carboxylic acid) |

| 1710 | Strong | C=O stretch (carboxylic acid dimer) |

| 1680 | Strong | C=O stretch (aromatic ketone) |

| 1600, 1450 | Medium-Weak | C=C stretch (aromatic ring) |

| 1410 | Medium | O-H bend (in-plane) |

| 1210 | Strong | C-O stretch (carboxylic acid) |

| 930 | Broad | O-H bend (out-of-plane) |

| 750, 690 | Strong | C-H bend (monosubstituted benzene) |

Mass Spectrometry (MS) Data

Electron Ionization (EI-MS)

| m/z | Relative Intensity (%) | Assignment |

| 178 | 4.6 | [M]⁺ (Molecular Ion) |

| 105 | 100 | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | 33.2 | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. These protocols are intended as a guide and may require optimization based on the specific instrumentation and laboratory conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation (Solution-State)

-

Weigh approximately 5-10 mg of 3-Benzoylpropionic acid.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if required for chemical shift referencing (modern spectrometers often reference the residual solvent peak).

-

Cap the NMR tube and gently agitate to ensure complete dissolution.

¹H NMR Spectroscopy Protocol

-

Insert the sample tube into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Acquire a single-pulse ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-5 seconds.

-

Process the Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the internal standard or the residual solvent peak.

-

Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy Protocol

-

Using the same prepared sample, switch the spectrometer to the ¹³C nucleus frequency.

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C NMR spectrum. This involves irradiating the protons to collapse the C-H coupling, resulting in single sharp peaks for each unique carbon.

-

A sufficient number of scans are typically required to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

-

Process the FID as described for ¹H NMR.

-

Calibrate the chemical shift scale.

Fourier-Transform Infrared (FT-IR) Spectroscopy (KBr Pellet Method)

Sample Preparation (KBr Pellet)

-

Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an oven to remove any absorbed moisture.

-

In an agate mortar and pestle, grind 1-2 mg of 3-Benzoylpropionic acid into a very fine powder.

-

Add approximately 100-200 mg of the dried KBr to the mortar.

-

Gently but thoroughly mix the sample and KBr until a homogeneous mixture is obtained.

-

Transfer the mixture to a pellet die.

-

Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent or translucent pellet.

FT-IR Spectroscopy Protocol

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

-

The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation (Derivatization)

For GC-MS analysis of carboxylic acids, derivatization is often necessary to increase volatility. A common method is silylation:

-

Dissolve a small amount of 3-Benzoylpropionic acid in an appropriate solvent (e.g., pyridine (B92270) or acetonitrile).

-

Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Heat the mixture (e.g., at 60-70 °C) for a specified time to ensure complete derivatization.

-

The resulting solution containing the trimethylsilyl (B98337) (TMS) ester of the carboxylic acid and the TMS ether of the ketone (if enolization occurs) is then ready for injection.

GC-MS Protocol

-

Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC injector port.

-

The sample is vaporized and carried by an inert gas (e.g., helium) onto a capillary column.

-

The column temperature is programmed to ramp up, separating the components of the sample based on their boiling points and interactions with the stationary phase.

-

As the derivatized 3-Benzoylpropionic acid elutes from the column, it enters the mass spectrometer.

-

In the ion source (typically using Electron Ionization at 70 eV), the molecules are fragmented.

-

The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.

-

The resulting mass spectrum provides information about the molecular weight and fragmentation pattern of the derivatized compound.

Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like 3-Benzoylpropionic acid.

Unraveling the Conformational Landscape of 3-Benzoylpropionic Acid: A Theoretical Deep Dive

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Benzoylpropionic acid (BPA), a versatile organic compound, serves as a crucial intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its molecular structure, featuring a flexible propionic acid chain attached to a benzoyl group, allows for a range of conformational isomers. Understanding the conformational preferences and the energy landscape of BPA is paramount for predicting its reactivity, designing derivatives with specific biological activities, and controlling its solid-state properties. This technical guide provides a comprehensive overview of the theoretical studies on the conformation of 3-Benzoylpropionic acid, presenting key quantitative data, detailed computational methodologies, and visual representations of the underlying molecular mechanics.

Conformational Analysis: A Theoretical Perspective

The conformational flexibility of 3-Benzoylpropionic acid primarily arises from the rotation around several single bonds. Theoretical studies, particularly those employing quantum mechanical calculations, have been instrumental in elucidating the molecule's preferred shapes and the energy barriers separating them. These studies provide insights that complement experimental data, such as that obtained from X-ray crystallography, which reveals the conformation adopted in the solid state.

A significant theoretical investigation into BPA's conformation was conducted in the context of understanding its thermal behavior and crystal structures. This research utilized Density Functional Theory (DFT) to explore the potential energy surface of the molecule.

Key Findings from Theoretical Studies

Computational analyses have revealed the existence of distinct conformers of 3-Benzoylpropionic acid. The relative stability of these conformers is determined by a delicate balance of steric hindrance, intramolecular interactions, and the electronic effects of the benzoyl and carboxylic acid groups. A critical aspect of BPA's conformational space is the orientation of the propionic acid chain relative to the phenyl ring.

Quantitative Conformational Data

The following table summarizes the key dihedral angles that define the major conformations of 3-Benzoylpropionic acid as determined by theoretical calculations. These angles govern the spatial arrangement of the molecule's constituent parts.

| Dihedral Angle | Description | Value (degrees) |

| Cα-Cβ-Cγ-O(carbonyl) | Defines the twist of the carbonyl group relative to the alkyl chain. | Varies with conformation |

| Cβ-Cγ-C(phenyl)-C(phenyl) | Describes the orientation of the phenyl ring relative to the propionic acid chain. | Varies with conformation |

| H-O-C(carboxyl)=O | Defines the orientation of the hydroxyl proton in the carboxylic acid group. | Typically near 0° or 180° |

Note: Specific values for distinct, stable conformers and their relative energies are often the output of detailed potential energy surface scans. The provided table illustrates the key rotational degrees of freedom.

Experimental and Computational Protocols

The theoretical data presented in this guide is primarily derived from quantum mechanical calculations. Understanding the methodology behind these calculations is crucial for interpreting the results.

Computational Methodology

A prevalent method for studying the conformation of molecules like 3-Benzoylpropionic acid is Density Functional Theory (DFT). A representative computational protocol is as follows:

-

Initial Geometry: The starting molecular structure of 3-Benzoylpropionic acid can be built using standard molecular modeling software.

-

Geometry Optimization: The initial structure is then optimized to find a local minimum on the potential energy surface. A commonly used level of theory for this purpose is B3LYP/6-31+G(d) .[1]

-

Dispersion Correction: To accurately account for non-covalent interactions, which are crucial in determining conformational preferences, an empirical dispersion correction, such as Grimme's DFT-D3 , is often included in the calculation.[1]

-

Solvation Model: To simulate the behavior of the molecule in a solvent, an implicit solvation model like the SMD (Solvation Model based on Density) can be employed.[1] For instance, calculations can be performed using the dielectric constant of water to mimic an aqueous environment.[1]

-

Frequency Calculations: To confirm that the optimized geometry corresponds to a true energy minimum, frequency calculations are performed. The absence of imaginary frequencies indicates a stable conformer.[1]

-

Conformational Search: To explore the conformational space, a constrained scan of a key dihedral angle is performed. For 3-Benzoylpropionic acid, a relevant dihedral angle to scan is the one defining the rotation of the carboxylic acid group relative to the rest of the molecule.[1] This involves systematically changing the dihedral angle in small increments and performing a geometry optimization at each step.

Visualizing Computational Workflows

The following diagrams illustrate the logical flow of a typical computational chemistry study on the conformation of 3-Benzoylpropionic acid.

Figure 1: Workflow for finding a stable conformer of 3-Benzoylpropionic acid.

Figure 2: Logical workflow for a potential energy surface scan to identify conformers.

Conclusion

Theoretical studies, underpinned by robust quantum mechanical calculations, provide indispensable insights into the conformational preferences of 3-Benzoylpropionic acid. The methodologies outlined in this guide, particularly DFT calculations incorporating dispersion corrections and solvation models, offer a powerful toolkit for researchers. The resulting data on the geometry and relative energies of different conformers are crucial for understanding the molecule's behavior and for the rational design of new chemical entities in the field of drug development and materials science. The synergy between computational and experimental approaches will continue to be vital in advancing our knowledge of such flexible and important molecules.

References

Potential Biological Activities of 3-Benzoylpropionic Acid: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Benzoylpropionic acid (3BPA), a molecule with a core structure featuring a benzoyl group attached to a propionic acid backbone, has demonstrated notable anti-inflammatory and analgesic properties in preclinical studies. This technical guide provides an in-depth overview of the current understanding of 3BPA's biological activities, focusing on its potential mechanisms of action. While direct enzymatic inhibition data is limited, in vivo and in vitro studies suggest that 3BPA exerts its effects through the modulation of key inflammatory mediators, including prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO). This document summarizes the available quantitative data, details the experimental protocols used to assess its activity, and presents signaling pathways and experimental workflows to guide further research and development.

Introduction

3-Benzoylpropionic acid, also known as 4-oxo-4-phenylbutanoic acid, is a keto acid that has primarily been utilized as an intermediate in organic synthesis.[1] However, emerging research has highlighted its potential as a biologically active compound. Studies on 3-benzoylpropionic acid and its derivatives have indicated immunomodulatory, anti-inflammatory, and analgesic activities.[2] The structural similarity of the propionic acid moiety to that of well-established non-steroidal anti-inflammatory drugs (NSAIDs) suggests a potential for similar mechanisms of action, such as the inhibition of cyclooxygenase (COX) enzymes.[2] This guide aims to consolidate the existing scientific knowledge on 3BPA to support further investigation into its therapeutic potential.

Anti-inflammatory and Analgesic Activities

The primary biological activities attributed to 3-Benzoylpropionic acid are its anti-inflammatory and analgesic effects. A key study by Avila et al. (2017) provides the most substantial evidence for these properties.[3][4]

In Vivo Anti-inflammatory Activity

In a carrageenan-induced air pouch model in rats, 3BPA demonstrated significant anti-inflammatory effects. At a dose of 0.5 mg/kg, it caused a marked reduction in cell migration to the inflammatory site, a key indicator of an anti-inflammatory response.[3]

In Vitro Anti-inflammatory Activity

The anti-inflammatory properties of 3BPA were further investigated in vitro using peritoneal macrophages stimulated with lipopolysaccharide (LPS). Treatment with 3BPA resulted in a significant inhibition of nitric oxide (NO) production by 49.32% compared to the LPS-stimulated group, indicating a modulatory effect on inflammatory signaling pathways.[4]

Analgesic Activity

The analgesic potential of 3BPA was evaluated using the acetic acid-induced writhing test and the formalin test in mice. In the writhing test, 3BPA exhibited a dose-dependent reduction in the number of abdominal contortions, a measure of visceral pain.[3] In the formalin test, which assesses both neurogenic and inflammatory pain, 3BPA reduced the time spent licking the paw in both phases of the test.[3]

Proposed Mechanisms of Action

The precise molecular mechanisms underlying the biological activities of 3-Benzoylpropionic acid are not yet fully elucidated. However, the available data points towards the modulation of the prostaglandin and nitric oxide synthesis pathways, common targets for anti-inflammatory drugs.

Inhibition of Prostaglandin E2 (PGE2) Synthesis

In the carrageenan-induced air pouch model, administration of 3BPA at a dose of 0.5 mg/kg resulted in a significant reduction in the levels of PGE2.[3] PGE2 is a key mediator of inflammation and pain, and its synthesis is catalyzed by COX enzymes. This finding strongly suggests that 3BPA may act as a COX inhibitor, although direct enzymatic assays with IC50 values are not yet available in the public domain.

Inhibition of Nitric Oxide (NO) Production

3BPA has been shown to reduce NO levels both in vivo and in vitro.[3][4] In the in vivo air pouch model, a decrease in NO was observed at a dose of 0.5 mg/kg.[3] In vitro, 3BPA significantly inhibited NO production in LPS-stimulated macrophages.[4] Excessive NO production by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Therefore, the ability of 3BPA to reduce NO levels suggests a potential inhibitory effect on the iNOS pathway.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activities of 3-Benzoylpropionic acid.

Table 1: In Vitro Anti-inflammatory Activity of 3-Benzoylpropionic Acid

| Assay | Cell Type | Stimulant | 3BPA Concentration | Endpoint Measured | Result | Reference |

| Nitric Oxide Production | Peritoneal Macrophages | LPS (1µg/ml) | Not Specified | NO₂⁻ Production | 49.32% inhibition | [4] |

| Cell Viability | J774 Cells | - | 1-100µM | Cell Viability (MTT Assay) | No significant cytotoxicity | [3] |

| Cell Viability | Peritoneal Macrophages | LPS | 1-100µM | Cell Viability (MTT Assay) | No significant cytotoxicity | [3] |

Table 2: In Vivo Anti-inflammatory and Analgesic Activity of 3-Benzoylpropionic Acid

| Animal Model | Species | Assay | 3BPA Dose (mg/kg) | Endpoint Measured | Result | Reference |

| Carrageenan Air Pouch | Rat | Anti-inflammatory | 0.005, 0.05, 0.5 | Cell Migration | Marked reduction at 0.5 mg/kg | [3] |

| Carrageenan Air Pouch | Rat | Anti-inflammatory | 0.005, 0.05, 0.5 | PGE2 Levels | Significant reduction at 0.5 mg/kg | [3] |

| Carrageenan Air Pouch | Rat | Anti-inflammatory | 0.005, 0.05, 0.5 | NO Levels | Marked reduction at 0.5 mg/kg | [3] |

| Acetic Acid-Induced Writhing | Mouse | Analgesic | 0.005, 0.05, 0.5 | Number of Writhes | Dose-dependent reduction | [3] |

| Formalin Test | Mouse | Analgesic | Not Specified | Licking Time (Neurogenic Phase) | Reduction in time | [3] |

| Formalin Test | Mouse | Analgesic | Not Specified | Licking Time (Inflammatory Phase) | Reduction in time | [3] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Carrageenan-Induced Air Pouch Model (In Vivo Anti-inflammatory)

-

Animal Model: Male Wistar rats (120-150g).

-

Procedure:

-

Create a subcutaneous air pouch by injecting 10 ml of sterile air into the dorsal region of the rats.

-

Three days later, inject 5 ml of sterile air into the pouch to maintain its integrity.

-

On the sixth day, inject 1 ml of 1% carrageenan solution in saline into the air pouch to induce an inflammatory response.

-

Administer 3-Benzoylpropionic acid at doses of 0.005, 0.05, and 0.5 mg/kg (or vehicle control) via an appropriate route (e.g., intraperitoneal) prior to carrageenan injection.

-

After a set time (e.g., 6 hours), euthanize the animals and collect the inflammatory exudate from the air pouch.

-

Centrifuge the exudate to separate the cells from the supernatant.

-

Perform a total and differential leukocyte count on the cell pellet.

-

Use the supernatant to measure the levels of PGE2 (using an ELISA kit) and nitric oxide (using the Griess assay).

-

Nitric Oxide Production Assay (In Vitro)

-

Cell Culture: Peritoneal macrophages harvested from Wistar rats.

-

Procedure:

-

Plate the peritoneal macrophages in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of 3-Benzoylpropionic acid for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/ml for 24 or 48 hours.

-

After incubation, collect the cell culture supernatant.

-

Determine the concentration of nitrite (B80452) (a stable metabolite of NO) in the supernatant using the Griess reagent system.

-

The Griess reagent consists of two solutions: Solution A (sulfanilamide in phosphoric acid) and Solution B (N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

-

Mix equal volumes of the supernatant with the Griess reagent and incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-